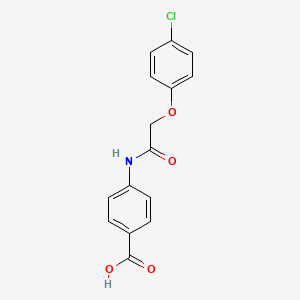

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

CAS No.: 54393-15-6

Cat. No.: VC16249981

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54393-15-6 |

|---|---|

| Molecular Formula | C15H12ClNO4 |

| Molecular Weight | 305.71 g/mol |

| IUPAC Name | 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |

| Standard InChI | InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

| Standard InChI Key | QIOBRXCJIOTMBM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- is systematically named 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid under IUPAC conventions . Alternative designations include 4-(((4-chlorophenoxy)acetyl)amino)benzoic acid and the ChEMBL identifier CHEMBL427450 . The compound’s SMILES notation, , encodes its topology: a benzoic acid core substituted at the para position by an amide-linked 4-chlorophenoxyacetyl group . The InChIKey QIOBRXCJIOTMBM-UHFFFAOYSA-N uniquely distinguishes its stereoelectronic configuration .

Crystallographic and Conformational Features

While X-ray diffraction data remain unavailable, computational models predict a planar benzoyl moiety connected via a flexible acetylene bridge to the chlorophenoxy ring . The ortho-carboxylic acid group may engage in intramolecular hydrogen bonding, stabilizing the molecule in solid-phase configurations . Torsional flexibility at the amide and ether linkages permits conformational adaptability, a trait potentially exploitable in ligand-receptor interactions .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- typically proceeds through a two-step protocol :

-

Chlorophenoxyacetyl Chloride Preparation: 4-Chlorophenol reacts with chloroacetyl chloride under basic conditions to yield 4-chlorophenoxyacetyl chloride.

-

Amide Coupling: Condensation of the acyl chloride with 4-aminobenzoic acid in tetralin or dimethylformamide (DMF) at elevated temperatures (150–160°C) facilitates amide bond formation .

A representative procedure adapted from analogous syntheses achieves an 89% yield by employing sodium hydroxide as a base and tetralin as a high-boiling solvent . Critical parameters include stoichiometric control to minimize diacylation byproducts and rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Table 1: Representative Synthesis Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 150–160°C |

| Solvent | Tetralin |

| Reaction Time | 10–12 hours |

| Base | NaOH (aqueous) |

| Yield | 85–89% |

Purification and Analytical Characterization

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, followed by chromatographic separation on silica gel with ethyl acetate/hexane eluents. Identity confirmation relies on:

-

NMR Spectroscopy: Distinct -NMR signals for the aromatic protons (δ 7.8–6.8 ppm), amide NH (δ 10.2 ppm), and carboxylic acid proton (δ 12.9 ppm)

-

IR Spectroscopy: Stretching vibrations for amide C=O (1650 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹)

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic chlorophenoxy and benzoyl domains. Solubility enhancements occur in polar aprotic solvents (e.g., DMF, DMSO) and under alkaline conditions where the carboxylic acid deprotonates . Calculated logP values (cLogP ≈ 3.2) suggest moderate lipophilicity, aligning with potential membrane permeability in biological systems .

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of the pure compound reveals a melting point range of 210–215°C, with decomposition onset above 250°C. The solid-state stability under ambient conditions remains undocumented, though analogous benzoic acid derivatives typically resist photolytic degradation if stored in opaque containers .

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume